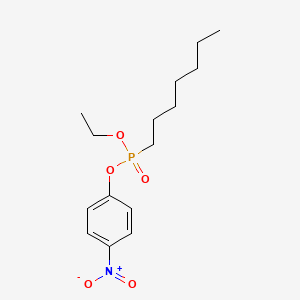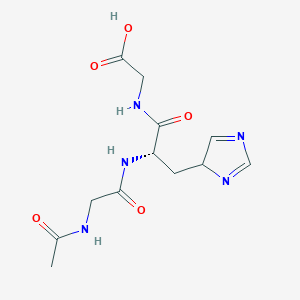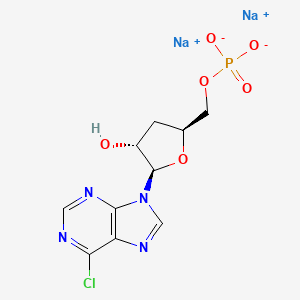
2-Methyl-isothiazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-isothiazolium iodide is an organic compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-isothiazolium iodide can be synthesized through several methods. One common method involves the reaction of 2-methyl-isothiazole with iodine in the presence of a suitable solvent. The reaction typically occurs under mild conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Methyl-isothiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
科学研究应用
2-Methyl-isothiazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other isothiazole derivatives.
Biology: Employed in studies related to antimicrobial activity due to its effectiveness against bacteria and fungi.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and antifungal treatments.
作用机制
The antimicrobial activity of 2-Methyl-isothiazolium iodide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s ability to form reactive intermediates that interact with cellular components .
相似化合物的比较
Similar Compounds
Methylisothiazolinone: Another isothiazole derivative with similar antimicrobial properties.
Chloromethylisothiazolinone: Known for its use in combination with methylisothiazolinone as a biocide.
Benzisothiazolinone: Used in industrial applications for its antimicrobial activity.
Uniqueness
2-Methyl-isothiazolium iodide is unique due to its specific structure, which imparts distinct reactivity and antimicrobial properties. Its iodine component enhances its effectiveness as a biocide compared to other isothiazole derivatives .
属性
CAS 编号 |
2939-06-2 |
|---|---|
分子式 |
C4H6INS |
分子量 |
227.07 g/mol |
IUPAC 名称 |
2-methyl-1,2-thiazol-2-ium;iodide |
InChI |
InChI=1S/C4H6NS.HI/c1-5-3-2-4-6-5;/h2-4H,1H3;1H/q+1;/p-1 |
InChI 键 |
OIUTWDMAQRYYEV-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CS1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)



![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)






![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)


